

# Technical Support Center: Refinement of Targinact Protocols for Elderly Research Subjects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Targinact |           |
| Cat. No.:            | B1245342  | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of **Targinact** (prolonged-release oxycodone/naloxone) in elderly research subjects. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address specific issues that may be encountered during experimental studies.

# Frequently Asked questions (FAQs)

Q1: What is the recommended starting dose of **Targinact** for opioid-naïve elderly patients?

A1: For opioid-naïve elderly patients, the usual starting dose is 10 mg/5 mg of oxycodone hydrochloride/naloxone hydrochloride administered at 12-hourly intervals.[1][2] To facilitate dose titration, lower strengths such as 5 mg/2.5 mg may also be considered for initiating therapy and for individual dose adjustments.[1] In elderly patients who are infirm or debilitated, it is recommended to reduce the usual starting dose by one-third to one-half.[3][4]

Q2: How should the dose of **Targinact** be titrated in elderly subjects?

A2: Dose adjustments should be made cautiously, typically every 1-2 days, in increments of 5 mg/2.5 mg of oxycodone/naloxone twice daily.[1][2] The primary goal of titration is to establish a patient-specific dose that maintains adequate analgesia while minimizing the need for rescue medication.[1][2]



Q3: What are the most common adverse effects of Targinact in the elderly?

A3: As with other opioids, common adverse effects in elderly patients may include drowsiness, dizziness, nausea, and vomiting.[5][6] Due to the naloxone component, diarrhea can also occur, particularly at the beginning of treatment.[3] While **Targinact** is designed to mitigate opioid-induced constipation, it is still a potential side effect that requires monitoring.

Q4: Are there pharmacokinetic differences for **Targinact** in elderly versus younger adult subjects?

A4: Yes, studies have shown that plasma concentrations of both oxycodone and naloxone are elevated in elderly patients compared to younger adults.[1] Specifically, the mean exposure (AUC) to oxycodone has been reported to be approximately 18% greater in the elderly.[3] These age-related pharmacokinetic changes may necessitate more cautious dosing and monitoring in the geriatric population.[7]

Q5: How does **Targinact**'s efficacy in elderly patients compare to other opioids?

A5: Clinical trials have demonstrated that the analgesic efficacy of **Targinact** is equivalent to prolonged-release oxycodone formulations.[1] Studies focusing on elderly populations have shown that low-dose **Targinact** can provide significant pain relief and improve quality of life in older patients with chronic pain.[5][8][9]

# **Troubleshooting Guide**

Problem: Subject is experiencing excessive sedation.

#### Assessment:

- Monitor the subject's sedation level using a standardized scale such as the Pasero Opioid-Induced Sedation Scale (POSS) or a simple numeric rating scale (0=wide awake,
   3=difficult to rouse).[10][11]
- Assess respiratory rate and oxygen saturation (SpO2) via pulse oximetry.[12][13][14]
- Review concomitant medications for other central nervous system depressants (e.g., benzodiazepines, gabapentinoids).



## Management:

- If the sedation score is 2 (easy to rouse but unable to remain awake), withhold the next dose of Targinact and reduce subsequent doses.[10]
- If the sedation score is 3 (difficult to rouse), immediately attempt to rouse the subject, withhold all opioids, and be prepared to administer naloxone if respiratory depression is suspected.
- Consider a dose reduction of 25-50% for subsequent administrations once the subject is stable.[15]

Problem: Subject reports persistent nausea and/or vomiting.

### Assessment:

- Evaluate the timing and severity of nausea and vomiting in relation to Targinact administration.
- Assess for other potential causes, such as concomitant medications or gastrointestinal issues.
- Rule out constipation as a contributing factor, as it can lead to nausea.

### Management:

- Consider the prophylactic use of an antiemetic, particularly during the initiation of Targinact therapy.[17][18]
- Metoclopramide may be effective for opioid-induced nausea by increasing gastrointestinal motility.[16]
- If nausea persists, an opioid rotation to a different analgesic may be considered.[16][19]

Problem: Subject develops diarrhea.

Assessment:



- Diarrhea may be an effect of the naloxone component of Targinact, especially upon initiation of treatment.[3]
- Assess the frequency and severity of diarrhea.
- Rule out other causes of diarrhea, such as infection or other medications.
- Management:
  - Diarrhea is often transient and may resolve with continued treatment.
  - Ensure the subject maintains adequate hydration.
  - If diarrhea is severe or persistent, a dose reduction or discontinuation of Targinact may be necessary.

## **Data Summary**

Table 1: Adverse Events in Elderly Patients Treated with Oxycodone/Naloxone (OXN-PR)

| Adverse Event       | Frequency in Elderly Patients (%)                            | Reference |
|---------------------|--------------------------------------------------------------|-----------|
| Drowsiness          | Leading to discontinuation in 1.9% of patients in one study. | [5]       |
| Dry Mouth           | Low incidence (1%) in a pooled analysis.                     | [5]       |
| Nausea and Vomiting | Common opioid-related side effects.                          | [5][6]    |
| Constipation        | Significantly improved compared to oxycodone alone.          | [6]       |

Table 2: Efficacy of Low-Dose Oxycodone/Naloxone (OXN-PR) in Elderly Patients (≥70 years) with Chronic Pain



| Efficacy Outcome                | Result                                                                               | Reference |
|---------------------------------|--------------------------------------------------------------------------------------|-----------|
| Pain Intensity Reduction (≥30%) | Achieved by 71.7% of patients after 4 weeks.                                         | [9]       |
| Mean Pain Intensity (NRS)       | Reduced from 7.1 to a final score reflecting a 66.7% reduction at 60 days.           | [9]       |
| Bowel Function Index (BFI)      | Mean decrease of -28.2 from baseline to 60 days, indicating improved bowel function. | [9]       |
| Quality of Life                 | Significant improvements noted.                                                      | [5]       |

# Detailed Experimental Protocols Protocol 1: Assessment of Analgesic Efficacy

- Pain Assessment Tools:
  - For cognitively intact elderly subjects, use the Numeric Rating Scale (NRS), where 0 is "no pain" and 10 is "the worst pain imaginable".[20][21]
  - For subjects with mild to moderate cognitive impairment, the Faces Pain Scale-Revised (FPS-R) is a suitable alternative.[20][21]
  - For subjects with advanced dementia or inability to self-report, use an observational scale such as the Pain Assessment in Advanced Dementia (PAINAD) scale.[22][23] The PAINAD scale assesses five behaviors: breathing, negative vocalization, facial expression, body language, and consolability, with scores ranging from 0 to 10.[23]
- Assessment Schedule:
  - Conduct a baseline pain assessment prior to the first dose of Targinact.
  - Perform subsequent pain assessments at regular intervals (e.g., 1, 2, 4, 8, and 12 hours post-dose) and before the administration of each subsequent dose.



• Record the use of any rescue medication for breakthrough pain.

## **Protocol 2: Assessment of Bowel Function**

- Assessment Tool:
  - Utilize the Bowel Function Index (BFI), a validated, clinician-administered tool specifically for opioid-induced constipation. [24][25][26][27]
- BFI Questionnaire:
  - The BFI consists of three questions rated on a numerical analog scale from 0 to 100,
     where 0 represents no difficulty and 100 represents severe difficulty.[24][27][28]
    - 1. "How easy was it to have a bowel movement in the last 7 days?"
    - 2. "What is your feeling of incomplete bowel evacuation in the last 7 days?"
    - 3. "What is your personal judgment of constipation in the last 7 days?"
- · Scoring:
  - The BFI score is the average of the three individual item scores.
  - A change in the BFI score of ≥12 points is considered clinically meaningful.[24][27] A BFI score of ≤30 is generally indicative of normal bowel function.[24]
- Assessment Schedule:
  - Administer the BFI at baseline before initiating Targinact.
  - Repeat the BFI assessment at regular follow-up visits (e.g., weekly for the first month, then monthly).

# Protocol 3: Monitoring for Respiratory Depression and Sedation

Sedation Monitoring:



- Use a standardized sedation scale at regular intervals, especially after dose initiation and titration. A common scale is:[10]
  - 0 = Wide awake
  - 1 = Easy to rouse
  - 2 = Easy to rouse but unable to remain awake
  - 3 = Difficult to rouse
- Aim to maintain a sedation score of less than 2.[10]
- Respiratory Monitoring:
  - Monitor respiratory rate and oxygen saturation (SpO2) using pulse oximetry.[12][13]
  - For high-risk patients, consider continuous capnography to monitor end-tidal carbon dioxide (EtCO2) for a more sensitive measure of respiratory depression.[14][29][30]
  - A respiratory depression event may be defined as a respiratory rate ≤5 breaths/min, SpO2
     ≤85%, or EtCO2 ≤15 or ≥60 mm Hg for ≥3 minutes, or an apnea episode lasting >30
     seconds.[29]
- Monitoring Frequency:
  - Monitor vital signs, including sedation score, respiratory rate, and SpO2, before and at peak effect after each dose of **Targinact**, especially during the initial titration phase.

## **Visualizations**

Caption: Mechanism of Action of Targinact (Oxycodone/Naloxone).





Click to download full resolution via product page

Caption: Experimental Workflow for a **Targinact** Clinical Trial in Elderly Subjects.





Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medicines.org.uk [medicines.org.uk]
- 2. sahpra.org.za [sahpra.org.za]
- 3. tga.gov.au [tga.gov.au]

## Troubleshooting & Optimization





- 4. tga.gov.au [tga.gov.au]
- 5. Efficacy and tolerability of low-dose oral prolonged-release oxycodone/naloxone for chronic nononcological pain in older patients PMC [pmc.ncbi.nlm.nih.gov]
- 6. selondonics.org [selondonics.org]
- 7. Oxycodone and naloxone (oral route) Side effects & dosage Mayo Clinic [mayoclinic.org]
- 8. Long-term efficacy and safety of oxycodone—naloxone prolonged release in geriatric patients with moderate-to-severe chronic noncancer pain: a 52-week open-label extension phase study PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. cec.health.nsw.gov.au [cec.health.nsw.gov.au]
- 11. Monitoring sedation in patients receiving opioids for pain management PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apsf.org [apsf.org]
- 13. asahq.org [asahq.org]
- 14. Developing a Respiratory Depression Scorecard for Capnography Monitoring | INNOVATIONS in pharmacy [pubs.lib.umn.edu]
- 15. researchgate.net [researchgate.net]
- 16. Four Strategies for Managing Opioid-Induced Side Effects in Older Adults PMC [pmc.ncbi.nlm.nih.gov]
- 17. cda-amc.ca [cda-amc.ca]
- 18. Pharmacological treatment of cancer pain and opioid induced nausea and vomiting: online survey and comparison with current guidelines PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.ed.ac.uk [research.ed.ac.uk]
- 20. Pain Assessment for Older Adults | HIGN [hign.org]
- 21. pa-foundation.org [pa-foundation.org]
- 22. Cognitively Impaired | GeriatricPain.org The University of Iowa [geriatricpain.org]
- 23. Pain Assessment in Hospitalized Older Adults With Dementia and Delirium PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. The Bowel Function Index: a new validated scale for assessing opioid-induced constipation PubMed [pubmed.ncbi.nlm.nih.gov]



- 26. The Bowel Function Index for evaluating constipation in pain patients: definition of a reference range for a non-constipated population of pain patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. palli-science.com [palli-science.com]
- 29. Prediction of Opioid-Induced Respiratory Depression on Inpatient Wards Using Continuous Capnography and Oximetry: An International Prospective, Observational Trial -PMC [pmc.ncbi.nlm.nih.gov]
- 30. media.thinkbrg.com [media.thinkbrg.com]
- To cite this document: BenchChem. [Technical Support Center: Refinement of Targinact Protocols for Elderly Research Subjects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245342#refinement-of-targinact-protocols-for-elderly-research-subjects]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com